molecular formula C20H18N2O5 B2980996 METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1358256-07-1

METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2980996
CAS No.: 1358256-07-1
M. Wt: 366.373
InChI Key: MMHLICMVAQHYPU-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline derivative featuring:

  • A methyl ester at position 2 of the quinoline core.
  • A substituted methoxy group at position 4, incorporating a carbamoyl linkage to a 3-methoxyphenyl moiety.

Properties

IUPAC Name

methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-14-7-5-6-13(10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-9-4-3-8-15(16)18/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHLICMVAQHYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carbamoylation: The carbamoylmethoxy group can be introduced by reacting the intermediate product with methyl chloroformate and an amine, such as methylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the quinoline core or the methoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Comparisons:

Compound Name Substituent Positions Functional Groups Biological Activity/Notes Reference
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-methoxy, 2-aryl, 4-carboxylate Methyl ester, aryl group Potent P-glycoprotein inhibitor
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate 2-bromophenyl, 4-carboxylate Ethyl ester, bromo group Intermediate for oxadiazole derivatives
3-Chloroethyl 2-phenylquinoline-4-carboxylate 3-chloroethyl, 4-carboxylate Chloroethyl ester Noted for ester stability studies
Target Compound 2-carboxylate, 4-carbamoylmethoxy Methyl ester, carbamoyl-methoxy Hypothesized to modulate receptor binding N/A
  • Position 2 vs. 4 Carboxylates: The target’s 2-carboxylate differs from 4-carboxylates in and .
  • Carbamoyl vs. Aryl Groups: The carbamoyl-methoxy group in the target contrasts with simpler aryl or methoxy substituents. Carbamoyl groups, as seen in , often enhance hydrogen-bonding capacity, which could improve target selectivity compared to non-polar aryl groups .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Methyl esters (target and ) are typically more hydrolytically stable than ethyl esters (), which may impact bioavailability .
  • Chloroethyl Esters : highlights chloroethyl esters, which introduce electrophilic character, contrasting with the target’s methyl ester. Such groups may affect reactivity in biological systems .

Research Findings and Implications

Physicochemical Properties

  • Melting Points: 4-Substituted quinolines in exhibit melting points >200°C, suggesting the target may share high thermal stability .

Biological Activity

Methyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (referred to as M4MC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

M4MC is a quinoline derivative characterized by the following structural formula:

  • Molecular Formula : C_{17}H_{18}N_{2}O_{5}
  • Molecular Weight : 342.34 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core substituted with a methoxyphenyl group and a carbamoyl moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of M4MC. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7, T47D) and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
T47D15.3G2/M cell cycle arrest
HCT11610.8Caspase activation

Anti-inflammatory Effects

M4MC has also shown promising anti-inflammatory properties. In studies utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, M4MC significantly inhibited nitric oxide (NO) production, suggesting its potential as a therapeutic agent for inflammatory diseases.

Treatment NO Production (% Inhibition)
Control100
M4MC (10 µM)65
M4MC (20 µM)80

The anti-inflammatory mechanism may involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as evidenced by Western blot analysis.

Case Studies and Research Findings

  • Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, M4MC was tested alongside other quinoline derivatives for their anticancer effects. The results indicated that M4MC exhibited superior activity against breast cancer cells compared to its analogs, highlighting its potential as a lead compound for further development .
  • Inflammation Model : A recent investigation into the anti-inflammatory effects of M4MC demonstrated that it significantly reduced inflammation markers in an animal model of arthritis. The study concluded that M4MC could serve as a novel anti-inflammatory agent due to its ability to modulate immune responses .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between M4MC and target proteins involved in cancer progression and inflammation. These studies suggest that M4MC binds effectively to the active sites of both COX-2 and iNOS, which may explain its dual action as an anticancer and anti-inflammatory agent .

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